1-Phenyl-4-(4-pyridin-2-ylpiperazin-1-yl)phthalazine
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Description
1-Phenyl-4-(4-pyridin-2-ylpiperazin-1-yl)phthalazine, also known as P4PP, is a chemical compound that belongs to the phthalazine family. It has been studied for its potential use in various scientific research applications, specifically in the field of neuroscience.
Scientific Research Applications
Synthetic Methodologies
A significant application of this compound lies in its synthesis and derivatization for further chemical transformations. For instance, Torkian et al. (2011) developed an efficient one-pot, four-component synthesis method for derivatives of phthalazine, highlighting the versatility of these compounds in synthetic organic chemistry Torkian et al., 2011. Similarly, Guéry et al. (2001) prepared a series of 4-aryl-1-(4-methylpiperazin-1-yl)phthalazines using a Suzuki-type cross-coupling reaction, showcasing the adaptability of phthalazine derivatives in constructing complex molecules under mild conditions Guéry et al., 2001.
Material Science Applications
In material science, Cheng Lin and Jian X-Gao (2010) synthesized novel poly(aryl ether amide)s containing the phthalazinone moiety, which demonstrated high solubility in various solvents and had high glass transition temperatures, indicating their potential use in high-performance materials Cheng Lin & Jian X-Gao, 2010.
Pharmacological Activities
On the pharmacological front, derivatives of 1-Phenyl-4-(4-pyridin-2-ylpiperazin-1-yl)phthalazine have been explored for their potential therapeutic activities. For instance, Mayence et al. (2004) reported on the antileishmanial activity of a series of 1,4-diarylpiperazines, demonstrating the potential of these derivatives in developing new treatments for leishmaniasis Mayence et al., 2004.
properties
IUPAC Name |
1-phenyl-4-(4-pyridin-2-ylpiperazin-1-yl)phthalazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5/c1-2-8-18(9-3-1)22-19-10-4-5-11-20(19)23(26-25-22)28-16-14-27(15-17-28)21-12-6-7-13-24-21/h1-13H,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIJLOZKIYLNDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NN=C(C4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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